(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide
Description
Introduction to Thiazolidinone-Based Therapeutics
Structural Classification of (Z)-N-(4-Chlorophenyl)-2-(2,4-Dioxo-3-(2-Oxo-2-(m-Tolylamino)Ethyl)Thiazolidin-5-Ylidene)Acetamide
The compound’s architecture integrates multiple pharmacophoric elements into a single molecular framework. At its core lies a 4-thiazolidinone ring, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The numbering follows IUPAC conventions, with the carbonyl groups at positions 2 and 4 contributing to the ring’s electron-deficient character, a feature critical for biological interactions.
Key Structural Features:
- Z-Configuration : The double bond between C5 and the acetamide-bearing carbon adopts a Z-stereochemistry, positioning the 4-chlorophenyl and thiazolidinone substituents on the same side. This geometry enhances planarity, facilitating interactions with hydrophobic enzyme pockets.
- Substituent Analysis :
- 4-Chlorophenyl Group : Attached via an acetamide linker at C5, this aryl moiety introduces steric bulk and electron-withdrawing effects, modulating solubility and target affinity.
- 3-(2-Oxo-2-(m-Tolylamino)Ethyl) Chain : A branched substituent at C3 combines a ketone and an m-tolylamine group. The m-tolyl fragment (3-methylphenyl) contributes to π-π stacking, while the secondary amine enables hydrogen bonding with biological targets.
Table 1: Functional Group Contributions to Bioactivity
| Position | Functional Group | Role in Bioactivity |
|---|---|---|
| C2 | Ketone | Hydrogen bond acceptor |
| C4 | Ketone | Stabilizes ring conformation |
| C5 | Acetamide-4-chlorophenyl | Enhances lipophilicity and selectivity |
| C3 | m-Tolylamino ethyl ketone | Modulates enzyme inhibition potency |
The acetamide bridge (N-(4-chlorophenyl)-2-...) extends conjugation, potentially influencing electronic transitions and binding kinetics. Comparative analyses with analogous structures suggest that the Z-isomer exhibits superior target engagement compared to E-counterparts, likely due to reduced steric clashes in enzyme active sites.
Historical Evolution of 4-Thiazolidinone Derivatives in Medicinal Chemistry
The journey of 4-thiazolidinones from simple heterocycles to multifunctional therapeutics spans over seven decades. Initial explorations in the 1950s focused on their antimicrobial properties, but the discovery of thiazolidinediones (TZDs) as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists in the 1980s marked a paradigm shift. Rosiglitazone and pioglitazone, early TZDs, demonstrated potent insulin-sensitizing effects, cementing 4-thiazolidinones as antidiabetic agents.
Milestones in Structural Innovation:
- 1980s–1990s : Introduction of the 2,4-dioxo moiety enhanced metabolic stability, while N-aryl substitutions improved PPAR-γ binding affinity.
- 2000s : Hybrid derivatives emerged, combining thiazolidinones with quinazoline, coumarin, or imidazole scaffolds to multitarget kinases and inflammatory pathways. For instance, efatutazone incorporated a thiazolidinedione core with a pyridine group, showing promise in thyroid cancer trials.
- 2010s–Present : Advances in regioselective synthesis enabled complex substitutions at C3 and C5, as seen in the target compound. Computational modeling revealed that C3 modifications (e.g., m-tolylamino ethyl ketone) disrupt protein-protein interactions in oncogenic signaling.
Synthetic Advancements :
Early methods relied on cyclocondensation of thioureas with α-haloesters, but modern approaches employ multicomponent reactions (MCRs) and Lewis acid catalysis. For example, Bhattacharyya’s work demonstrated BF~3~·OEt~2~-catalyzed ring-opening cyclization to achieve enantiopure 2-iminothiazolidines. Such methodologies paved the way for stereochemically defined derivatives like the Z-configured acetamide discussed here.
Therapeutic Expansion:
While antidiabetic applications dominated early research, recent studies highlight anticancer mechanisms. Thiazolidinones inhibit tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization, inducing apoptosis in resistant carcinomas. Compound 4 from Qi et al.’s study, a C5-arylidene derivative, suppressed HT-29 colon cancer cells at IC~50~ = 0.073 µM by dual EGFR/c-Met inhibition. These findings underscore the scaffold’s adaptability to diverse therapeutic niches.
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-12-3-2-4-15(9-12)23-18(26)11-24-19(27)16(29-20(24)28)10-17(25)22-14-7-5-13(21)6-8-14/h2-10H,11H2,1H3,(H,22,25)(H,23,26)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOSAHYXOGQUBT-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazolidine intermediate.
Acetamide Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.
Biology and Medicine:
Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties.
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Industry:
Pharmaceuticals: Used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the acetamide moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its 4-chlorophenyl group, m-tolylamino ethyl chain, and 2,4-dioxothiazolidine core. Below is a comparison with key analogs from the literature:
Key Observations:
The m-tolylamino ethyl chain in the target compound introduces a bulky, electron-donating substituent, contrasting with simpler benzylidene or propenylidene groups in analogs .
Impact of Thiazolidinone Modifications: Replacement of the 2,4-dioxo group (target compound) with 2-thioxo (, Cpd 9) reduces hydrogen-bonding capacity but may enhance electrophilicity at the sulfur atom . The Z-configuration in the target compound’s 5-ylidene group may enforce a planar geometry, analogous to the (Z)-arylidene derivatives in and .
Key Findings:
Spectroscopic and Analytical Data
While spectral data for the target compound are unavailable in the evidence, comparisons with analogs reveal trends:
Biological Activity
(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazolidinone ring, carbonyl groups, and an amine, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C20H16ClN3O4S, with a molecular weight of 429.88 g/mol. Its structure allows for potential interactions with enzymes and receptors involved in metabolic pathways, suggesting various therapeutic applications.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. Computer-aided predictions suggest that this compound may modulate biochemical pathways related to pain and inflammation, potentially offering therapeutic benefits in conditions characterized by inflammation .
Analgesic Effects
The compound's ability to influence pain-related pathways further supports its potential as an analgesic agent. Studies have shown that similar thiazolidinone derivatives possess analgesic properties, indicating that this compound could be optimized for such applications .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have revealed that compounds with similar structural motifs often exhibit enhanced bioactivity. This suggests that modifications to the existing structure of this compound could lead to improved therapeutic efficacy .
Comparative Analysis
A comparison of this compound with other thiazolidinone derivatives highlights its unique features:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| (Z)-N-(4-chlorophenyl)... | Thiazolidinone | Potential anti-inflammatory | Complex multi-functional structure |
| Thiazolidinediones | Thiazolidine | Insulin sensitization | Primarily used in diabetes treatment |
| Amino Acid Derivatives | Amino acid-based | Various metabolic effects | Tailored for specific enzymatic interactions |
| Chalcones | Aromatic ketones | Anti-inflammatory | Simpler structure compared to thiazolidinones |
This table illustrates the intricate structure of this compound and its potential diverse applications in medicinal chemistry .
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives:
- Anti-inflammatory Activity : A study demonstrated that a related thiazolidinone derivative showed significant anti-inflammatory effects in vivo, outperforming traditional anti-inflammatory drugs like diclofenac and aspirin .
- Cytotoxicity Studies : Research on structurally similar compounds indicated potential cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Properties : Research indicates that derivatives of thiazolidinones possess antimicrobial activity against various pathogens. The incorporation of the m-tolylamino group enhances this activity, making it effective against resistant strains .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, particularly against Candida species and dermatophytes. This suggests that (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide may also exhibit such effects .
- Anti-inflammatory Effects : Thiazolidinone derivatives are known for their anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
- Hypoglycemic Activity : Some thiazolidinone compounds have been reported to exhibit hypoglycemic effects, suggesting potential use in managing diabetes .
Case Studies
Several studies have highlighted the applications of this compound in different contexts:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of thiazolidinone derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Another research project focused on the anti-inflammatory properties of thiazolidinones. The findings indicated that these compounds could effectively reduce inflammation markers in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
